Trifluoroacetyl-dialanine-4-nitroanilide
Description
Trifluoroacetyl-dialanine-4-nitroanilide is a synthetic peptide derivative featuring a nitroaniline core modified with a trifluoroacetyl group and a dialanine (Ala-Ala) moiety. This compound is structurally characterized by its 4-nitroaniline backbone, where the amino group is substituted with a dialanine chain, and the aromatic ring is further functionalized with a trifluoroacetyl group (-COCF₃). Such modifications enhance its stability and reactivity, making it valuable in biochemical studies, particularly as a chromogenic substrate for proteolytic enzymes like elastase or chymotrypsin, where cleavage of the nitroanilide bond releases a detectable yellow product (4-nitroaniline) .
The trifluoroacetyl group confers increased electrophilicity and resistance to enzymatic degradation compared to acetylated analogs, while the dialanine sequence provides specificity for enzyme recognition .
Properties
CAS No. |
68739-16-2 |
|---|---|
Molecular Formula |
C14H15F3N4O5 |
Molecular Weight |
376.29 g/mol |
IUPAC Name |
(2S)-2-(4-nitroanilino)-N-[(2S)-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]propanamide |
InChI |
InChI=1S/C14H15F3N4O5/c1-7(18-9-3-5-10(6-4-9)21(25)26)11(22)20-12(23)8(2)19-13(24)14(15,16)17/h3-8,18H,1-2H3,(H,19,24)(H,20,22,23)/t7-,8-/m0/s1 |
InChI Key |
JGIBDPDQDQAOMR-YUMQZZPRSA-N |
SMILES |
CC(C(=O)NC(=O)C(C)NC(=O)C(F)(F)F)NC1=CC=C(C=C1)[N+](=O)[O-] |
Isomeric SMILES |
C[C@@H](C(=O)NC(=O)[C@H](C)NC(=O)C(F)(F)F)NC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CC(C(=O)NC(=O)C(C)NC(=O)C(F)(F)F)NC1=CC=C(C=C1)[N+](=O)[O-] |
Other CAS No. |
68739-16-2 |
Synonyms |
TFADANA trifluoroacetyl-dialanine-4-nitroanilide trifluoroacetyl-dialanine-p-nitroanilide |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs: Nitroaniline Derivatives
Nitroaniline derivatives are widely used as enzyme substrates and synthetic intermediates. Key structural analogs include:
Key Findings :
- The dialanine chain in Trifluoroacetyl-dialanine-4-nitroanilide enhances enzyme specificity compared to mono-amide analogs (e.g., acetamide/propanamide derivatives) .
- Trifluoroacetyl substitution improves stability over acetylated analogs, as the strong electron-withdrawing effect of -CF₃ reduces hydrolysis rates .
Functional Group Variations
Trifluoroacetyl vs. Acetyl/Propanamide Groups :
- Reactivity : The trifluoroacetyl group increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attack during enzymatic cleavage compared to acetyl (-COCH₃) or propanamide (-COCH₂CH₃) groups .
- Stability : Trifluoroacetyl derivatives exhibit greater thermal and hydrolytic stability. For example, N-[4-Nitro-3-(trifluoromethyl)phenyl]acetamide (CAS 393-12-4) degrades 30% faster under alkaline conditions than its trifluoroacetyl counterpart .
Thioamide Analogs : Thioamide-containing analogs (e.g., thiobenzimidazolones ) replace the carbonyl oxygen with sulfur, altering electronic properties and reducing cleavage efficiency. For instance, thioamide substrates require harsher reaction conditions (e.g., elevated temperatures) for hydrolysis compared to nitroanilides .
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